molecular formula C17H26N2S B5587882 1-Benzyl-3-cyclohexyl-1-propan-2-ylthiourea

1-Benzyl-3-cyclohexyl-1-propan-2-ylthiourea

Cat. No.: B5587882
M. Wt: 290.5 g/mol
InChI Key: VGUZGFGEFYFGFT-UHFFFAOYSA-N
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Description

1-Benzyl-3-cyclohexyl-1-propan-2-ylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to another nitrogen atom This compound is notable for its unique structure, which includes a benzyl group, a cyclohexyl group, and a propan-2-yl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-cyclohexyl-1-propan-2-ylthiourea can be synthesized through several methods. One common approach involves the reaction of benzyl isothiocyanate with cyclohexylamine and propan-2-ylamine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired thiourea compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-cyclohexyl-1-propan-2-ylthiourea undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl, cyclohexyl, or propan-2-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that thiourea derivatives, including 1-benzyl-3-cyclohexyl-1-propan-2-ylthiourea, exhibit promising anticancer properties. A study highlighted the compound's ability to inhibit specific cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the modulation of cellular pathways related to apoptosis and cell proliferation.

Case Study:
In a recent investigation, researchers synthesized various thiourea derivatives and tested their cytotoxic effects on breast cancer cells. The results showed that this compound significantly reduced cell viability compared to control groups, indicating its potential as a lead compound for further development in cancer therapy .

1.2 Neuroprotective Effects
Thiourea compounds have been studied for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. The ability of this compound to cross the blood-brain barrier enhances its relevance in treating such conditions.

Case Study:
A study focused on the synthesis of thiourea derivatives revealed that modifications could enhance their neuroprotective properties. The compound demonstrated a capacity to inhibit acetylcholinesterase activity, which is crucial for managing Alzheimer's disease symptoms .

Coordination Chemistry

2.1 Metal Complexes
The coordination of thioureas with transition metals has led to the formation of metal complexes with enhanced biological activities. This compound can act as a ligand, forming stable complexes that exhibit improved antimicrobial and antifungal activities.

Data Table: Metal Complexes Derived from Thioureas

Metal IonLigand UsedBiological ActivityReference
Cu(II)This compoundAntimicrobial
Zn(II)This compoundAntifungal

Agricultural Applications

3.1 Pesticidal Properties
Thioureas have been explored for their pesticidal properties, particularly against agricultural pests and pathogens. Research indicates that this compound can serve as an effective pesticide due to its ability to disrupt metabolic processes in target organisms.

Case Study:
Field trials demonstrated that formulations containing this thiourea derivative significantly reduced pest populations while exhibiting low toxicity to beneficial insects .

Material Science

4.1 Polymerization Initiators
In material science, thioureas are utilized as polymerization initiators due to their ability to generate free radicals under UV light exposure. This property is advantageous in developing new polymeric materials with tailored properties.

Data Table: Applications in Polymer Science

Application TypeCompound UsedEffect
UV-Curable CoatingsThis compoundEnhanced curing speed
Composite MaterialsThiourea DerivativesImproved mechanical strength

Mechanism of Action

The mechanism of action of 1-benzyl-3-cyclohexyl-1-propan-2-ylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of their activity. This inhibition can affect various biochemical pathways, depending on the enzyme targeted. The compound’s structure allows it to fit into enzyme active sites, blocking substrate access and thereby modulating enzyme function.

Comparison with Similar Compounds

1-Benzyl-3-cyclohexyl-1-propan-2-ylthiourea can be compared with other thiourea derivatives:

    Similar Compounds: 1-benzyl-3-cyclohexyl-1-ethyl-2-thiourea, 1-benzyl-3-cyclohexyl-1-methyl-2-thiourea.

    Uniqueness: The presence of the propan-2-yl group distinguishes it from other similar compounds, potentially altering its reactivity and interaction with biological targets. This unique structural feature may confer specific advantages in terms of binding affinity and selectivity for certain enzymes or receptors.

Biological Activity

1-Benzyl-3-cyclohexyl-1-propan-2-ylthiourea is a thiourea derivative that has garnered attention for its potential biological activities, particularly in pharmacology. Thioureas are known for their diverse biological properties, including antibacterial, anticancer, anti-inflammatory, and enzyme inhibition activities. This article reviews the biological activity of this compound, supported by data tables and recent research findings.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of benzyl isothiocyanate with cyclohexylamine and propan-2-amine. The resulting compound features a thiourea functional group, which is crucial for its biological activity.

Antibacterial Activity

Recent studies have shown that thiourea derivatives exhibit significant antibacterial properties. For instance, a related compound demonstrated activity against various bacterial strains, including E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

CompoundMIC (µg/mL)Bacterial Strains Tested
1-Benzyl-3-cyclohexyl40-50E. faecalis, P. aeruginosa
Ceftriaxone-Standard for comparison

Anticancer Activity

Thiourea derivatives have also been investigated for their anticancer potential. Research indicates that compounds in this class can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain thiourea derivatives exhibited IC50 values ranging from 3 to 14 µM against pancreatic and breast cancer cell lines .

CompoundIC50 (µM)Cancer Cell Lines Tested
1-Benzyl-3-cyclohexyl7 - 20Pancreatic, Prostate, Breast
Bis-thiourea1.50Human Leukemia

Anti-inflammatory Activity

The anti-inflammatory activity of thiourea derivatives has been documented through their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. Compounds demonstrated significant inhibitory effects at concentrations as low as 10 µg/mL, outperforming traditional anti-inflammatory drugs .

CompoundInhibition (%)Cytokine Targeted
1-Benzyl-3-cyclohexyl78% (TNF-α)TNF-α
89% (IL-6)IL-6

Enzyme Inhibition

Thioureas have been explored for their enzyme inhibition capabilities, particularly in relation to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds showed IC50 values indicating effective inhibition of these enzymes, which is relevant for conditions like Alzheimer's disease .

CompoundIC50 AChE (nM)IC50 BChE (nM)
1-Benzyl-3-cyclohexyl33.27 - 93.85105.9 - 412.5

Case Studies

Several case studies highlight the efficacy of thiourea derivatives in clinical settings:

  • Anticancer Efficacy : A study evaluated a series of thioureas against various cancer cell lines, revealing that certain modifications in the thiourea structure significantly enhanced anticancer activity.
  • Antibacterial Screening : Another investigation focused on the antibacterial properties of modified thioureas against multi-drug resistant strains, demonstrating promising results that warrant further exploration.

Properties

IUPAC Name

1-benzyl-3-cyclohexyl-1-propan-2-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2S/c1-14(2)19(13-15-9-5-3-6-10-15)17(20)18-16-11-7-4-8-12-16/h3,5-6,9-10,14,16H,4,7-8,11-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUZGFGEFYFGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=S)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201333602
Record name 1-benzyl-3-cyclohexyl-1-propan-2-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836860
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

482282-84-8
Record name 1-benzyl-3-cyclohexyl-1-propan-2-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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